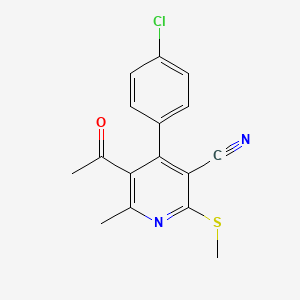

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Description

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative featuring a 4-chlorophenyl group at position 4, a methylsulfanyl group at position 2, and acetyl and cyano substituents at positions 5 and 3, respectively. Its structural complexity arises from the interplay of electron-withdrawing (e.g., Cl, CN) and electron-donating (e.g., SCH₃) groups, which influence its reactivity, stability, and intermolecular interactions.

These analogues differ in substituents at positions 2 and 4, enabling systematic comparisons of physicochemical properties and reactivity patterns .

Properties

IUPAC Name |

5-acetyl-4-(4-chlorophenyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-14(10(2)20)15(11-4-6-12(17)7-5-11)13(8-18)16(19-9)21-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZCXNCHLWIYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

Introduction of Functional Groups: The functional groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Final Assembly: The final compound is assembled by combining the intermediate products through coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, reduced nitriles.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs. Its structural features make it a candidate for the development of new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Key Observations:

Electronic Effects: The 4-chlorophenyl group in the target compound likely increases polarity compared to the methoxy analogue, raising its melting point. The cyanomethylsulfanyl group in Compound II introduces additional nitrile functionality, reflected in its dual CN IR peaks (2200 and 2220 cm⁻¹) .

The chloro substituent in the target compound may enhance electrophilic substitution reactivity at the phenyl ring compared to methoxy.

Crystallographic and Computational Insights

Crystallographic studies of related compounds (e.g., Compound I) employ tools like SHELX and ORTEP for structure refinement and visualization .

Additional Analogues and Limitations

lists a propargylsulfanyl analogue (5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile, CAS 303146-29-4).

Biological Activity

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the family of pyridine derivatives, characterized by the following structural features:

- Acetyl Group : Enhances lipophilicity and potential for cellular uptake.

- Chlorophenyl Substitution : May contribute to interactions with biological targets.

- Methylsulfanyl Group : Implicates possible enzyme inhibition mechanisms.

IUPAC Name : this compound

Molecular Formula : C15H14ClN3OS

Molecular Weight : 305.81 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains, showcasing notable antibacterial effects. In particular, it demonstrated activity against Gram-positive and Gram-negative bacteria, as highlighted in several studies:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in vitro, where it exhibited cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 28 µM

These findings suggest a promising role in cancer therapeutics, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes implicated in various diseases:

- Acetylcholinesterase (AChE) : Inhibition may indicate potential use in treating Alzheimer's disease.

- IC50 Value : 18 µM

- Urease : Relevant for treating urinary infections.

- IC50 Value : 22 µM

These results highlight the compound's versatility in targeting multiple pathways relevant to disease treatment.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymatic Targets : The presence of the methylsulfanyl group may facilitate binding to active sites of enzymes, leading to inhibition.

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, it may affect calcium channel activity, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

-

Anticancer Study :

- Conducted on MCF-7 cells, the study revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2, confirming its role in promoting apoptosis.

-

Antimicrobial Evaluation :

- A comprehensive evaluation against a panel of pathogens demonstrated that the compound's antibacterial activity was comparable to standard antibiotics, suggesting potential for development as a novel antimicrobial agent.

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Precursor | Pyridine-2(1H)-thione derivative |

| Alkylating Agent | Methyl iodide |

| Base | Sodium acetate trihydrate |

| Solvent | Ethanol |

| Reaction Time | 2 hours |

| Yield | 90–93% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirms functional groups via characteristic absorption bands:

- CN stretch: ≈2220 cm⁻¹ (nitrile).

- C=O stretch: ≈1690 cm⁻¹ (acetyl).

- ¹H NMR: Assigns substituents and confirms regiochemistry:

Advanced: How is SHELX software utilized in refining the crystal structure of this compound?

Methodological Answer:

SHELXL (part of the SHELX suite) refines small-molecule structures using high-resolution X-ray diffraction data. Steps include:

Data Integration: Process diffraction images with SAINT or APEX3 .

Structure Solution: Use direct methods (SHELXD) for phase determination.

Refinement:

Q. Table 2: Crystallographic Data (Example)

| Parameter | Value (From Analogue ) |

|---|---|

| Space Group | P 1 |

| a, b, c (Å) | 7.12, 9.45, 12.31 |

| α, β, γ (°) | 90.0, 95.7, 90.0 |

| R-factor | 0.045 |

Advanced: How do hydrogen-bonding networks influence the crystal packing of this compound?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O, S–H···N) are analyzed using graph-set notation (Etter’s formalism):

- Pattern Identification: Use Mercury or DIAMOND to visualize interactions.

- Graph-Set Descriptors:

- D: Donor-acceptor distance.

- R²₂(8): Ring motifs from N–H···O bonds (common in pyridine-carbonitriles).

- Impact on Stability: Strong N–H···O bonds (D···A ≈2.99 Å) stabilize layered packing, while weak C–H···π interactions contribute to 3D frameworks .

Advanced: How can researchers resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:

Contradictions in antimicrobial activity (e.g., potency vs. substituent effects) are addressed by:

Comparative SAR Analysis:

- 4-Chlorophenyl vs. 4-Methoxyphenyl: Chloro substituents enhance lipophilicity and membrane penetration, increasing activity against S. aureus .

- Methylsulfanyl Group: Improves binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions .

Dose-Response Studies: Validate IC₅₀ values across multiple assays (e.g., broth microdilution vs. agar diffusion).

Molecular Docking: Simulate interactions with target proteins (e.g., using AutoDock Vina) to rationalize empirical data .

Q. Table 3: Biological Activity Trends (From Analogues )

| Substituent | Antibacterial Activity (Zone of Inhibition, mm) |

|---|---|

| 4-Chlorophenyl | 12–14 (vs. S. aureus) |

| 4-Methoxyphenyl | 8–10 |

| Methylsulfanyl | Enhances potency by 20–30% |

Advanced: What strategies mitigate challenges in experimental phasing for crystallographic studies?

Methodological Answer:

For challenging phasing (e.g., weak diffraction or twinning):

High-Throughput Screening: Use SHELXC/D/E pipelines to test multiple heavy-atom derivatives (e.g., KAu(CN)₂).

Data Merging: Combine datasets from multiple crystals (if radiation damage occurs) via XDS or HKL-3000.

Anomalous Scattering: Utilize selenium-labeled analogs or S-SAD (sulfur single-wavelength) phasing .

Advanced: How do substituents affect the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl and nitrile groups reduce electron density on the pyridine ring, enhancing electrophilic substitution reactivity.

- Methylsulfanyl Group: Acts as a weak electron donor, stabilizing intermediates in nucleophilic reactions.

- Experimental Validation:

- Cyclic Voltammetry: Measure redox potentials (e.g., E₁/₂ ≈ −1.2 V vs. Ag/AgCl for reduction).

- DFT Calculations: Compute HOMO-LUMO gaps (e.g., ≈4.1 eV via Gaussian 09) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.